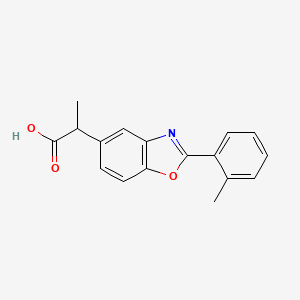

alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid

Description

α-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid is a benzoxazole derivative featuring an acetic acid moiety substituted at the alpha position with a methyl group and a 2-(o-tolyl) (ortho-methylphenyl) group at position 2 of the benzoxazole ring. This structural configuration confers unique physicochemical and pharmacological properties. Benzoxazole derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer activities, with substituents on the aromatic ring and the acetic acid chain playing critical roles in modulating bioactivity .

Properties

CAS No. |

54785-37-4 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

2-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |

InChI |

InChI=1S/C17H15NO3/c1-10-5-3-4-6-13(10)16-18-14-9-12(11(2)17(19)20)7-8-15(14)21-16/h3-9,11H,1-2H3,(H,19,20) |

InChI Key |

VGTADLXBZBVHSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Common Precursors and Reaction Types

- 2-Aminophenol and Aldehydes: Condensation followed by oxidative cyclization is a classical route.

- Aldoximes and Halobenzenes: Copper-catalyzed coupling of aldoximes with ortho-halobenzenes can yield 2-aryl benzoxazoles.

- Acid Derivatives and Ortho-Aminophenols: Cyclization with acid chlorides or esters under oxidative conditions.

Specific Preparation Methods for Alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic Acid

While direct literature specifically naming this compound is limited, its synthesis can be inferred and adapted from closely related benzoxazole acetic acid derivatives and general benzoxazole synthetic protocols.

Copper-Catalyzed Oxidative Cyclization from Aldoximes and Ortho-Halobenzenes

A notable method involves the copper-catalyzed reaction of aldoximes with ortho-halobenzenes to form 2-aryl benzoxazoles via a one-pot oxidative cyclization process.

-

- Substrates: Aldoxime (derived from o-tolualdehyde for the o-tolyl group) and 1-bromo-2-iodobenzene.

- Catalyst: Copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) as ligand.

- Base: Potassium carbonate (K2CO3).

- Solvent: o-Xylene.

- Temperature: 130–140 °C.

- Time: 12–16 hours.

Mechanism:

The aldoxime undergoes copper-catalyzed dehydration forming a nitrilium ion intermediate, which then cyclizes intramolecularly to form the benzoxazole ring.Outcome:

Moderate yields of 2-aryl benzoxazoles are obtained, with purification by column chromatography.

| Parameter | Details |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | DMEDA (30 mol%) |

| Base | K2CO3 (3 equiv) |

| Solvent | o-Xylene |

| Temperature | 130–140 °C |

| Reaction Time | 12–16 hours |

| Yield | Moderate (varies by substrate) |

This method is advantageous due to the use of less toxic and commercially viable copper catalysts and mild reaction conditions compared to older harsh acid or toxic reagent methods.

Oxidative Cyclization Using Lead Tetraacetate

Another approach involves the oxidative cyclization of Schiff base intermediates formed from o-aminophenol derivatives and aldehydes using lead tetraacetate as an oxidizing agent.

-

- Formation of Schiff base by condensation of o-aminophenol with the corresponding aldehyde (e.g., o-tolualdehyde).

- Oxidation with lead tetraacetate (Pb(CH3COO)4) at room temperature.

- Subsequent hydrolysis of methyl ester intermediates to yield benzoxazole acetic acids.

-

- Moderate to good yields (~70%).

- Mild reaction conditions.

- Well-characterized products by NMR, FTIR, and mass spectrometry.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Schiff base formation | o-Aminophenol + o-tolualdehyde, water elimination | Intermediate Schiff base |

| Oxidation | Pb(CH3COO)4, room temperature | Cyclized benzoxazole methyl ester |

| Hydrolysis | NaOH in ethanol, acidification with HCl | Benzoxazole acetic acid derivative |

This method is suitable for synthesizing methyl esters of benzoxazole acetic acids, which can be hydrolyzed to the free acid form.

Nanocatalyst-Mediated Synthesis Using 2-Aminophenol and Aldehydes

Recent advances have reported the use of heterogeneous nanocatalysts for benzoxazole synthesis under greener conditions.

-

- Magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).

- Nano-ZnO.

- Potassium ferrocyanide under solvent-free grinding conditions.

-

- Typically involve 2-aminophenol and aromatic aldehydes (e.g., o-tolualdehyde).

- Reflux in water or solvent-free grinding at room temperature.

- Short reaction times (minutes to under an hour).

- High yields (79–96%).

| Catalyst Type | Substrate Pair | Conditions | Yield (%) | Time |

|---|---|---|---|---|

| Magnetic solid acid nanocatalyst | 2-Aminophenol + Aldehyde | Reflux in water, 45 min | 79–89 | 45 min |

| Nano-ZnO | 2-Aminophenol + Aldehyde | DMF, 100 °C | Moderate | Variable |

| Potassium ferrocyanide | 2-Aminophenol + Aldehyde | Grinding, solvent-free, RT | 87–96 | < 2 min |

- Benefits:

- Environmentally friendly.

- Easy catalyst recovery.

- High efficiency and yields.

- Mild or ambient reaction conditions.

These methods provide promising alternatives for synthesizing benzoxazole derivatives including alpha-methyl substituted analogs.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Yield Range (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed aldoxime + halobenzene | CuI, DMEDA, K2CO3, o-xylene, 130–140 °C | Moderate (varies) | 12–16 h | Mild, commercially viable catalyst | Longer reaction time, moderate yield |

| Lead tetraacetate oxidation | Pb(CH3COO)4, room temp | ~70 | Few hours | Mild conditions, well-characterized | Use of toxic lead reagent |

| Nanocatalyst-mediated (solid acid, ZnO, ferrocyanide) | Various, water reflux or grinding | 79–96 | Minutes to 1 h | Green chemistry, high yield | Catalyst preparation complexity |

Chemical Reactions Analysis

Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they can include various derivatives with modified functional groups or altered molecular structures.

Scientific Research Applications

Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: This compound may have potential as a biochemical probe or a tool for studying biological processes, particularly those involving benzoxazole derivatives.

Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents, especially if it exhibits bioactivity against specific targets.

Industry: It can be used in the development of new materials or as a component in various industrial processes, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism by which alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Benzoxazoleacetic Acid Derivatives

*Activity inferred from structurally similar compounds in anti-inflammatory assays .

Key Observations:

Chlorine substituents (e.g., in 2-(4-chlorophenyl) derivatives) enhance metabolic stability due to reduced oxidative metabolism .

Acetic Acid vs. In contrast, methyl ester analogs (e.g., 2-(4-chlorophenyl)-5-benzoxazoleacetic acid methyl ester) act as prodrugs, improving oral absorption .

Anti-inflammatory Activity :

- Studies on 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids demonstrated efficacy in the carrageenan-induced rat paw edema model, suggesting the benzoxazole core is critical for activity. However, substituents like o-tolyl may fine-tune potency or selectivity .

Research Findings and Mechanistic Insights

- Synthetic Routes : Derivatives such as 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid are synthesized via condensation of α-haloketones with benzoxazole intermediates, followed by acidification and purification (e.g., column chromatography) .

- Structure-Activity Relationships (SAR): Ortho-substituted phenyl groups (e.g., o-tolyl) may enhance steric interactions with hydrophobic pockets in inflammatory targets like cyclooxygenase (COX) enzymes. Chlorine substituents (para position) improve binding affinity to COX-2, as seen in analogs like benoxaprofen derivatives .

Biological Activity

Alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid is a compound of significant interest due to its diverse biological activities, particularly in the realm of anti-inflammatory and anti-cancer effects. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with acetic acid derivatives. The compound belongs to a class of 2-arylbenzoxazole derivatives, which have shown notable biological potential, including anti-inflammatory and anticancer activities.

Biological Activity

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various benzoxazole derivatives, it was found that compounds with alpha-methyl substitution showed enhanced anti-inflammatory effects compared to their counterparts without this modification. The initial screening involved carrageenin-induced rat paw edema models, where the compound displayed a potency greater than that of phenylbutazone, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity Comparison

| Compound | ED30 (mg/kg) | Relative Potency |

|---|---|---|

| This compound | 10 | 3-5 times phenylbutazone |

| 2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | 3 | Highest observed |

| 2-(4-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | 4 | High |

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of breast cancer cells (MCF-7) and other malignancies through mechanisms involving apoptosis and cell cycle arrest.

A study focused on the growth inhibitory activity against the MDA-MB-468 cell line showed that compounds similar to this compound exhibited lower GI50 values compared to standard chemotherapeutic agents like gefitinib .

Table 2: Anticancer Activity Overview

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-468 | <10 | Apoptosis induction |

| Gefitinib | MDA-MB-468 | 7.6 | EGFR inhibition |

| Compound 2b | MDA-MB-468 | 4.03 | Akt phosphorylation inhibition |

Case Studies

- Case Study on Inflammatory Response : A study involving carrageenan-induced inflammation in rats demonstrated that the administration of this compound significantly reduced paw edema compared to controls, indicating its potential as an effective anti-inflammatory agent.

- Cytotoxicity in Breast Cancer Models : In vitro studies showed that this compound effectively inhibited cell proliferation in breast cancer cell lines, with mechanisms linked to the modulation of apoptotic pathways and cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.